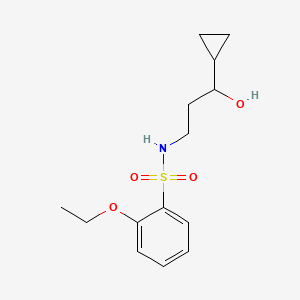

![molecular formula C21H17N3O2S B2466181 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-65-1](/img/structure/B2466181.png)

3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

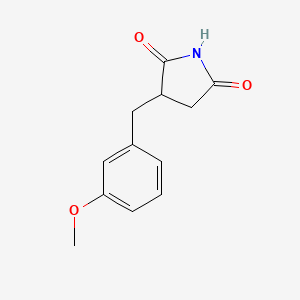

The compound “3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

Thiazole-based compounds can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The synthetic route of various thiazole-based compounds and their applications in medicinal chemistry are of great importance .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. For instance, the replacement of NH2 group with a substituted phenyl ring led to an evident increase in antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación

Heparanase Inhibition and Anti-Cancer Potential : A study by Xu et al. (2006) describes benzamide derivatives, including compounds similar to 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, as inhibitors of heparanase. Heparanase is an enzyme involved in the degradation of the extracellular matrix, which plays a significant role in tumor metastasis and angiogenesis. Therefore, these compounds could have potential applications in cancer therapy (Xu et al., 2006).

Antidiabetic Properties : A study by Nomura et al. (1999) discusses a series of benzamide derivatives, including structures related to the queried compound, as potential antidiabetic agents. This implies a possible application in the treatment or management of diabetes mellitus (Nomura et al., 1999).

Radioactive Labeling in PET Imaging : Wang et al. (2013) synthesized a compound structurally similar to the queried molecule for use in positron emission tomography (PET) imaging, specifically for imaging B-Raf(V600E) in cancers. This highlights its potential use in diagnostic imaging and possibly in the study of oncological diseases (Wang et al., 2013).

Neuroleptic Activity : Iwanami et al. (1981) explored benzamide compounds, including those structurally related to the compound , for their neuroleptic (antipsychotic) activity. This suggests potential applications in psychiatric medicine and the treatment of disorders such as psychosis (Iwanami et al., 1981).

Mecanismo De Acción

Target of Action

The primary target of 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is sirtuins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. They are involved in cellular health, metabolism, and longevity .

Mode of Action

As a sirtuin modulator , this compound interacts with its targets by binding to the sirtuin proteins . This interaction can lead to changes in the activity of these proteins, which can have a variety of downstream effects .

Biochemical Pathways

Sirtuins are known to be involved in a wide range of cellular processes, including dna repair, cell cycle regulation, apoptosis, and aging . Therefore, modulation of sirtuin activity by this compound could potentially affect any of these pathways.

Result of Action

The modulation of sirtuin activity by this compound can lead to a variety of molecular and cellular effects. For example, it has been suggested that this compound could be used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, and cancer .

Direcciones Futuras

Thiazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazole moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, the future research directions may focus on the design and structure–activity relationship of bioactive molecules.

Propiedades

IUPAC Name |

3-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-13-16(20-24-18-10-5-11-22-21(18)27-20)8-4-9-17(13)23-19(25)14-6-3-7-15(12-14)26-2/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUHJQYFEYQKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2466098.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2466105.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)

![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)